molecular formula C13H10ClN3OS B2997766 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 694469-41-5

5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2997766
CAS RN: 694469-41-5
M. Wt: 291.75
InChI Key: HUECFYBUQDVQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CFTT) is a small molecule compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. CFTT has been studied in both laboratory experiments and in vivo animal studies, and it has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been found to have antifungal, antibacterial, and anti-inflammatory properties, and it has been studied for its potential to be used as an anti-cancer agent. 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential to be used as an antioxidant, as well as its potential to be used to treat neurodegenerative diseases and other neurological disorders.

Mechanism of Action

5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been found to have a variety of biochemical and physiological effects. Its mechanism of action is not yet fully understood, but it is believed to be mediated by its ability to interact with various proteins and enzymes in the body. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been found to interact with certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been found to have a variety of biochemical and physiological effects. It has been found to have antifungal, antibacterial, and anti-inflammatory properties. It has also been found to have antioxidant activity, and it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been found to interact with certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is non-toxic and has a wide range of biological activities. However, it has a short half-life in vivo, and its mechanism of action is not yet fully understood. Additionally, it is not yet known whether it is safe for human use in clinical trials.

Future Directions

5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has potential applications in the fields of medicinal chemistry and biochemistry. Future research should focus on understanding its mechanism of action, as well as further investigating its potential applications in the treatment of various diseases and disorders. Additionally, further research should focus on determining its safety and efficacy for human use in clinical trials. Additionally, further research should focus on exploring its potential to be used as an antioxidant and its potential to be used to treat neurodegenerative diseases and other neurological disorders. Finally, further research should focus on exploring its potential to be used as an anti-cancer agent.

Synthesis Methods

5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can be synthesized in a two-step procedure. The first step involves the reaction of 2-chlorobenzaldehyde with furan-2-ylmethanol in the presence of an acid catalyst. The second step involves the addition of thiourea to the product of the first step to yield 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. The reaction can be summarized as follows:
2-chlorobenzaldehyde + furan-2-ylmethanol → 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole + HCl
5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole + thiourea → 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

properties

IUPAC Name

3-(2-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-11-6-2-1-5-10(11)12-15-16-13(19)17(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUECFYBUQDVQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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